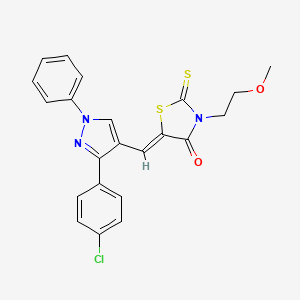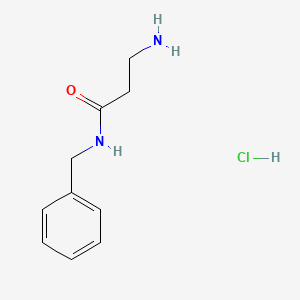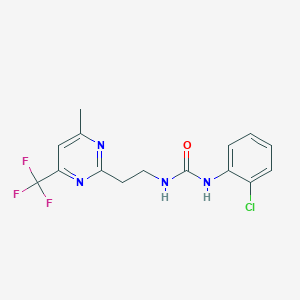![molecular formula C6H6ClN3 B2528361 1H-Pyrazolo[3,4-c]pyridine hydrochloride CAS No. 1956310-38-5](/img/structure/B2528361.png)
1H-Pyrazolo[3,4-c]pyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazolo[3,4-c]pyridine hydrochloride is a heterocyclic compound . It is part of the pyrazolopyridine family, which includes five congeners formed by the possible fusions of a pyrazole and a pyridine ring . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .
Synthesis Analysis
The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .Molecular Structure Analysis
The molecular formula of 1H-Pyrazolo[3,4-c]pyridine hydrochloride is C6H6ClN3 . It presents two possible tautomeric forms: the 1H- and 2H-isomers . The structure of 1H-Pyrazolo[3,4-c]pyridine hydrochloride is canonicalized .Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .Physical And Chemical Properties Analysis
The molecular weight of 1H-Pyrazolo[3,4-c]pyridine hydrochloride is 155.58 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0 . The topological polar surface area is 41.6 Ų .科学的研究の応用
Biomedical Applications
1H-Pyrazolo[3,4-b]pyridines have been extensively studied for their biomedical applications . They are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
Fragment-Based Drug Discovery
Heterocycles are a cornerstone of fragment-based drug discovery (FBDD) due to their prevalence in biologically active compounds . 1H-Pyrazolo[3,4-c]pyridine scaffolds can be selectively elaborated along multiple growth-vectors . N-1 and N-2 are accessed through protection-group and N-alkylation reactions; C-3 through tandem borylation and Suzuki–Miyaura cross-coupling reactions; C-5 through Pd-catalysed Buchwald–Hartwig amination; and C-7 through selective metalation with TMPMgCl .
Antiviral and Antitumor Agents
Due to their structural similarities to nucleic bases, pyrazolo[5,1-c][1,2,4]triazines may act as metabolites and therefore they can be useful as antiviral and antitumor agents . Pyrazolotriazines have indicated a remarkable cytotoxic activity against colon, breast, and lung carcinoma cells .
PPARα Activation
1H-Pyrazolo[3,4-b]pyridine has been used as a skeleton of PPARα agonists . These findings provide insight into the design of molecules for treating dyslipidemia .
Fluorescence Properties
1H-Pyrazolo[3,4-c]pyridine compounds exhibit strong fluorescence which can be distinguished by our eyes readily in DMSO or under UV light (360 nm) . The relationship between the observed fluorescence and the substitution pattern on the naphthyridine ring were deduced .
作用機序
1H-Pyrazolo[3,4-c]pyridine derivatives have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . They have been evaluated for their enzymatic inhibitory activity against c-Met kinase and cellular potency against MKN45, EBC-1, and PC-3 cell lines .
将来の方向性
1H-Pyrazolo[3,4-c]pyridine derivatives have shown potential in biomedical applications . Their synthesis and biological activity continue to be areas of active research . The diversity of the substituents present at positions N1, C3, C4, C5, and C6 allows a wide range of possible combinations of substituents capable of addressing different biological activities .
特性
IUPAC Name |
1H-pyrazolo[3,4-c]pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3.ClH/c1-2-7-4-6-5(1)3-8-9-6;/h1-4H,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECWHRGJIUVSDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=NN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazolo[3,4-c]pyridine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(3-Formylphenoxy)methyl]benzonitrile](/img/structure/B2528280.png)
![3-(4-Chlorophenyl)-6-[[3-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2528281.png)

![N-[1-(Oxan-4-yl)azetidin-3-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2528284.png)

![N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]-1-(3,4-dihydro-2H-chromen-6-yl)methanamine;hydrochloride](/img/structure/B2528294.png)



![N-cyclohexyl-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2528299.png)

![4-(4-Bromophenyl)-5-{2-[4-(trifluoromethyl)phenyl]diazenyl}-2-pyrimidinamine](/img/structure/B2528301.png)